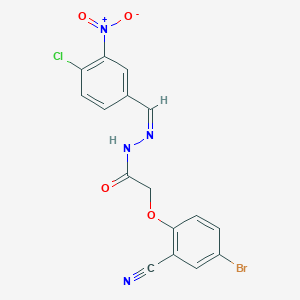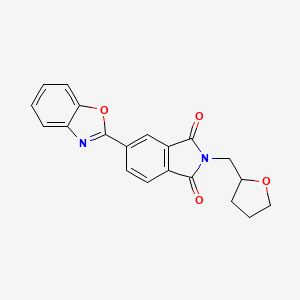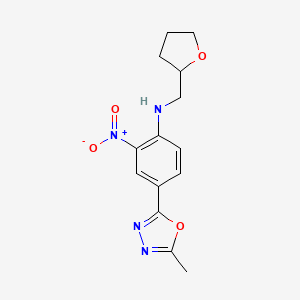
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as levetiracetam, which is a drug used to treat epilepsy. However,
作用机制
The mechanism of action of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound works by binding to a specific type of receptor in the brain called the synaptic vesicle protein 2A (SV2A) receptor. This binding reduces the release of neurotransmitters, which reduces the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has a range of biochemical and physiological effects. These effects include an increase in GABA (gamma-aminobutyric acid) release, which is an inhibitory neurotransmitter that reduces neuronal excitability. This increase in GABA release is believed to be one of the primary mechanisms through which 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione reduces the likelihood of seizures and other neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of using 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action. This compound has been shown to be effective in treating a range of neurological disorders, making it a valuable tool for studying the brain and its functions. However, there are also limitations to using this compound in lab experiments. For example, the complex synthesis process and the high cost of the compound can make it difficult to obtain and use in large quantities.
未来方向
There are many potential future directions for research on 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. One area of interest is the development of new drugs that target the SV2A receptor. This could lead to the development of more effective treatments for neurological disorders such as epilepsy, anxiety, and depression. Another potential area of research is the study of the long-term effects of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione on the brain and its functions. This could provide valuable insights into the mechanisms through which this compound works and help to develop new treatments for neurological disorders.
合成方法
The synthesis of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-iodobenzyl cyanide with ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then converted to 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione by subsequent reactions.
科学研究应用
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has a unique mechanism of action that makes it an effective treatment for neurological disorders such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
1-(4-iodophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3/c15-9-3-5-10(6-4-9)16-13(17)8-11(14(16)18)12-2-1-7-19-12/h3-6,11-12H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIZFRXGMOWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-(tetrahydrofuran-2-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)



![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)

![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)

![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)